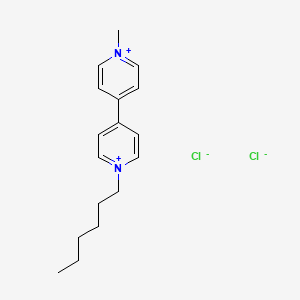
1-Hexyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium compound, which belongs to the family of viologens. These compounds are known for their redox properties and are widely used in various fields such as electrochemistry, molecular electronics, and supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts. For instance, the reaction of 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride with hexylamine and methylamine can yield the desired product .
Industrial Production Methods
the Zincke reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions such as temperature, solvent, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as triethylamine and electrochemical methods.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used under mild to moderate conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Electrochemistry: Used in the development of redox flow batteries and electrochromic devices due to its reversible redox properties.
Molecular Electronics: Employed in the construction of molecular switches and electronic devices.
Supramolecular Chemistry: Utilized in the formation of supramolecular complexes and materials with tunable properties.
Catalysis: Acts as a ligand in the synthesis of metal-containing nanoparticles and catalysts.
Wirkmechanismus
The mechanism of action of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible one- and two-electron reductions, which result in changes in its electronic and optical properties. These redox processes are crucial for its applications in electrochemical and electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A precursor to various bipyridinium compounds, including paraquat.
2,2’-Bipyridine: A chelating ligand used in coordination chemistry.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals such as inamrinone and milrinone.
Uniqueness
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct redox properties and makes it suitable for specialized applications in electrochemistry and molecular electronics .
Eigenschaften
CAS-Nummer |
116911-79-6 |
|---|---|
Molekularformel |
C17H24Cl2N2 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
1-hexyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C17H24N2.2ClH/c1-3-4-5-6-11-19-14-9-17(10-15-19)16-7-12-18(2)13-8-16;;/h7-10,12-15H,3-6,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DYIJZLBEDLUOMI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


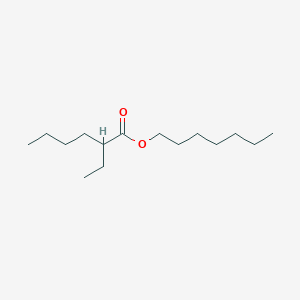
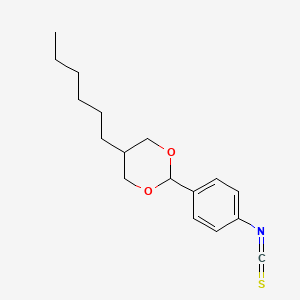
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
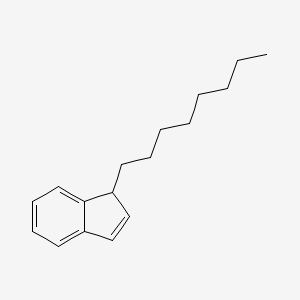
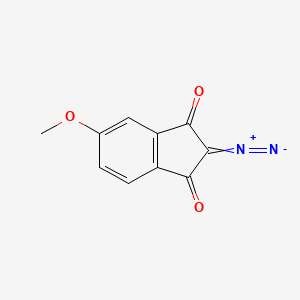
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
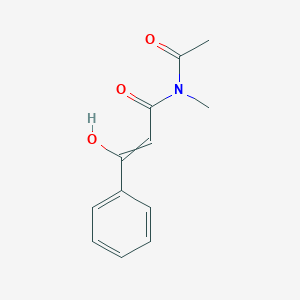
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)
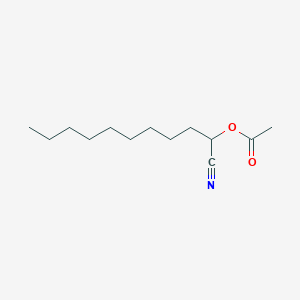

![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
